molecular formula C18H23N3O B6897623 1-(5-Methyl-2-pyrrolidin-1-ylbenzoyl)piperidine-4-carbonitrile

1-(5-Methyl-2-pyrrolidin-1-ylbenzoyl)piperidine-4-carbonitrile

Cat. No.: B6897623
M. Wt: 297.4 g/mol
InChI Key: PDJYBTVFUYPAGL-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-pyrrolidin-1-ylbenzoyl)piperidine-4-carbonitrile is a complex organic compound featuring a pyrrolidine ring, a piperidine ring, and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-2-pyrrolidin-1-ylbenzoyl)piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-2-pyrrolidin-1-ylbenzoic acid with piperidine-4-carbonitrile under specific conditions such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-2-pyrrolidin-1-ylbenzoyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Oxidized derivatives of the benzoyl group.

    Reduction: Reduced forms of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Methyl-2-pyrrolidin-1-ylbenzoyl)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-2-pyrrolidin-1-ylbenzoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Cyanobenzoyl)piperidine: Similar structure but lacks the pyrrolidine ring.

    5-Methyl-2-pyrrolidin-1-ylbenzoic acid: Contains the pyrrolidine ring but lacks the piperidine and nitrile groups.

Uniqueness

1-(5-Methyl-2-pyrrolidin-1-ylbenzoyl)piperidine-4-carbonitrile is unique due to its combination of a pyrrolidine ring, a piperidine ring, and a benzoyl group, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-(5-methyl-2-pyrrolidin-1-ylbenzoyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-14-4-5-17(20-8-2-3-9-20)16(12-14)18(22)21-10-6-15(13-19)7-11-21/h4-5,12,15H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJYBTVFUYPAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)C(=O)N3CCC(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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